

Spectroscopic Validation of 2,5-Bis(aminomethyl)furan: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Bis(aminomethyl)furan

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This guide provides a comprehensive comparison of the spectroscopic data for **2,5-Bis(aminomethyl)furan** against its saturated analog, 2,5-Bis(aminomethyl)tetrahydrofuran, and the parent aromatic heterocycle, furan. The structural validation of **2,5-Bis(aminomethyl)furan** is critical for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification and characterization of this compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for **2,5-Bis(aminomethyl)furan** and its selected alternatives. These values provide a clear benchmark for the structural confirmation of **2,5-Bis(aminomethyl)furan**.

Table 1: ^1H NMR and ^{13}C NMR Data Comparison

| Compound | ¹ H NMR Chemical Shifts (δ , ppm) | ¹³ C NMR Chemical Shifts (δ , ppm) |
|-------------------------------------|---|---|
| 2,5-Bis(aminomethyl)furan | 6.0 (s, 2H, furan CH), 3.6 (s, 4H, CH ₂), 2.7 (s, 4H, NH ₂) [note: water may also be present at this shift][1] | 156.3 (furan C-O), 105.7 (furan C-H), 39.2 (CH ₂) |
| 2,5-Bis(aminomethyl)tetrahydrofuran | No aromatic protons. Aliphatic protons in the range of 1.5-4.0 ppm. | Expected in the range of 25-75 ppm. |
| Furan | ~7.4 (t, 2H, α -CH), ~6.3 (t, 2H, β -CH) | 142.8 (α -C), 109.7 (β -C) |

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data Comparison

| Compound | Key IR Absorptions (cm ⁻¹) | Mass Spectrometry (m/z) |
|-------------------------------------|--|--|
| 2,5-Bis(aminomethyl)furan | N-H stretching (primary amine): ~3400-3300 (two bands), C-H stretching (furan): ~3100, C=C stretching (furan): ~1600-1500, C-N stretching: ~1250-1020, N-H wagging: ~910-665 | Molecular Ion [M] ⁺ : 126. Key fragments: 96 ([M-CH ₂ NH ₂] ⁺), 68 ([M-CH ₂ NH ₂ -CO] ⁺) |
| 2,5-Bis(aminomethyl)tetrahydrofuran | N-H stretching (primary amine): ~3400-3300 (two bands), C-H stretching (aliphatic): ~2950-2850, C-N stretching: ~1250-1020, N-H wagging: ~910-665 | Molecular Ion [M] ⁺ : 130 |
| Furan | C-H stretching (aromatic): ~3130, C=C stretching (aromatic): ~1500, ~1450, C-O-C stretching: ~1180[2] | Molecular Ion [M] ⁺ : 68. Key fragment: 39 ([C ₃ H ₃] ⁺)[3] |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the thin-film method is commonly employed. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded and then automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated to specific functional groups.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion. In Electron Ionization (EI), the

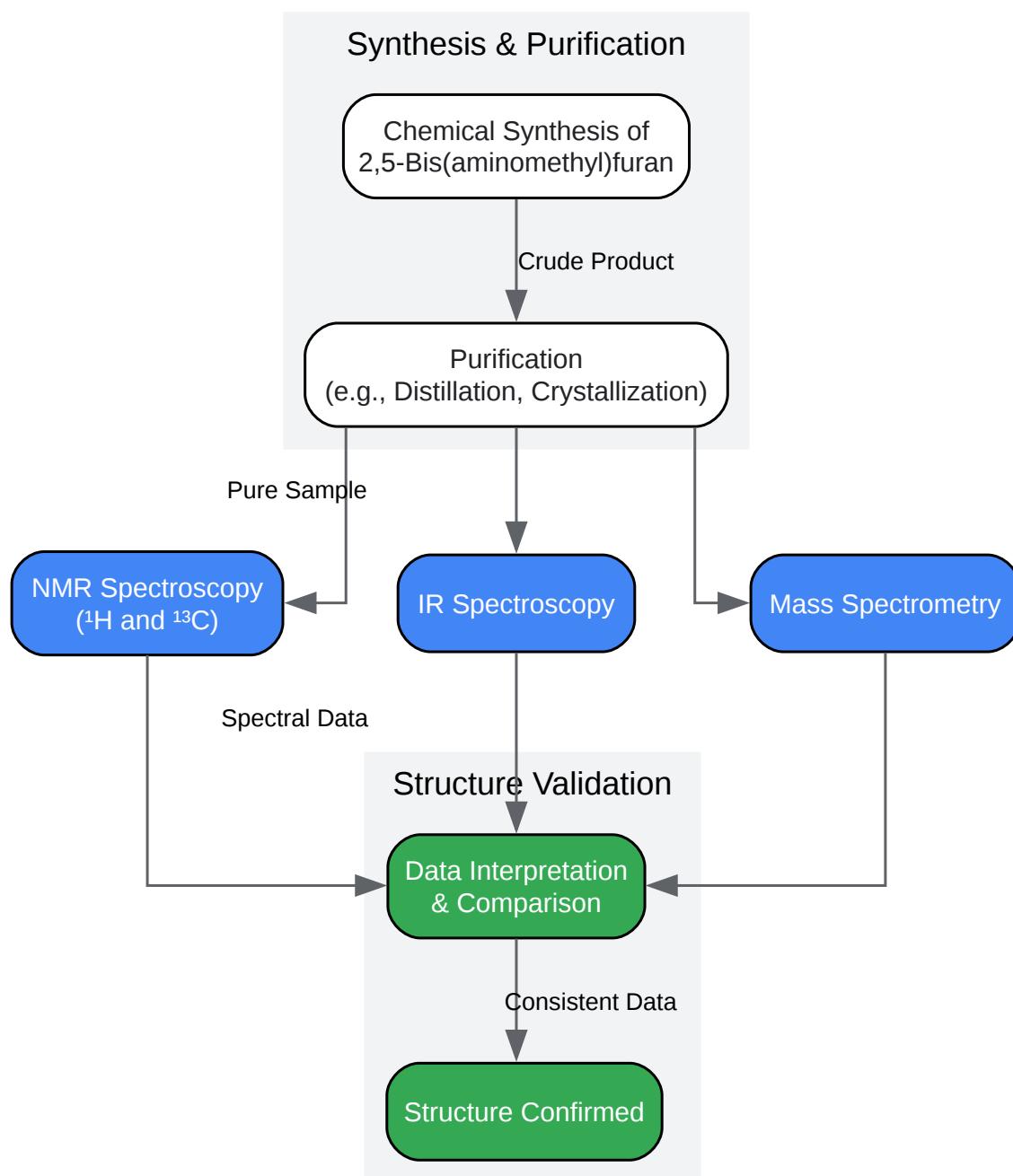
most common method for small molecules, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z ratio often corresponds to the molecular ion.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure, such as **2,5-Bis(aminomethyl)furan**.

Spectroscopic Validation Workflow for 2,5-Bis(aminomethyl)furan

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